

# A Comparative Analysis of Gestodene and Levonorgestrel on Hemostatic Variables

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive review of the effects of two widely used progestins on the coagulation and fibrinolytic systems, providing essential data for researchers and drug development professionals.

This guide offers a detailed comparison of the hemostatic effects of **gestodene** and levonorgestrel, two progestogenic components of combined oral contraceptives (COCs). Understanding the distinct impacts of these synthetic hormones on the delicate balance of blood coagulation and fibrinolysis is crucial for the development of safer and more effective contraceptive formulations. This analysis synthesizes data from multiple clinical studies, presenting quantitative findings in a structured format, detailing experimental methodologies, and illustrating key pathways and workflows.

### **Executive Summary**

Oral contraceptives are known to influence the hemostatic system, a complex interplay of procoagulant and anticoagulant factors. The estrogen component, typically ethinyl estradiol (EE), is a primary driver of these changes. However, the progestin component also plays a significant role, modulating the estrogenic effect. **Gestodene**, a third-generation progestin, and levonorgestrel, a second-generation progestin, exhibit different profiles in their influence on hemostatic variables.

Generally, COCs induce a procoagulant state by increasing the levels of several clotting factors and decreasing natural anticoagulants. Simultaneously, they enhance fibrinolytic activity, which



to some extent, may counterbalance the procoagulant effects.[1] The net effect on an individual's thrombosis risk is a subject of ongoing research and clinical observation.

Studies comparing **gestodene**- and levonorgestrel-containing COCs have reported some differences in their hemostatic effects. While many changes from baseline are observed with both types of progestins, significant between-group differences are not consistently found for all markers.[2] However, some research suggests that third-generation progestins like **gestodene** may be associated with a slightly higher risk of venous thromboembolism (VTE) compared to second-generation progestins like levonorgestrel.[3][4] This has been linked to a more pronounced acquired resistance to activated protein C (APC) with third-generation progestins. [4][5]

## Data Presentation: Quantitative Effects on Hemostatic Variables

The following tables summarize the reported changes in key hemostatic variables from baseline in women using COCs containing either **gestodene** or levonorgestrel, typically in combination with ethinyl estradiol.

Table 1: Effects on Coagulation Factors



| Hemostatic<br>Variable  | Gestodene-<br>containing COCs | Levonorgestrel-<br>containing COCs | Key Findings &<br>Citations                                                                                                                                                                                                                                      |
|-------------------------|-------------------------------|------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Factor VII              | Increased                     | Increased                          | Some studies report a greater increase with gestodene compared to levonorgestrel.[1] However, a review of 18 studies found higher factor VII levels associated with third-generation OCs, but this was not considered related to venous thromboembolism risk.[2] |
| Factor X                | Increased                     | Increased                          | Both progestins, in combination with EE, lead to significant increases in Factor X.  [1][6]                                                                                                                                                                      |
| Fibrinogen              | Increased                     | Increased                          | Triphasic formulations of both gestodene and levonorgestrel with EE showed significant increases in fibrinogen.[1] A slight increase was also noted in the first cycle of a triphasic gestodene formulation.[7]                                                  |
| Prothrombin (Factor II) | Increased                     | Increased                          | Both levonorgestrel and desogestrel (another third-                                                                                                                                                                                                              |



|             |                              |           | generation progestin) containing OCs increased prothrombin, with a slightly greater increase seen with desogestrel.[8] |
|-------------|------------------------------|-----------|------------------------------------------------------------------------------------------------------------------------|
| Factor V    | Decreased (with desogestrel) | Decreased | A decrease in Factor V was statistically significant with desogestrel but not with levonorgestrel.[8]                  |
| Factor VIII | Increased (with desogestrel) | Increased | An increase in Factor VIII was statistically significant with desogestrel but not with levonorgestrel.[8]              |

Table 2: Effects on Coagulation Inhibitors



| Hemostatic<br>Variable   | Gestodene-<br>containing COCs                  | Levonorgestrel-<br>containing COCs           | Key Findings &<br>Citations                                                                                                                                                               |
|--------------------------|------------------------------------------------|----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Antithrombin III (ATIII) | No significant change<br>or reduced activity   | No significant change<br>or reduced activity | No changes were observed in some studies with either progestin.[1] Reduced ATIII activity was seen at 18 months with gestodene and 24 months with levonorgestrel in a long-term study.[9] |
| Protein C                | No significant change<br>or increased activity | Increased activity                           | No significant changes were found in one study with a gestodene-containing COC. Increased protein C activity was seen at 3 months of gestodene use in another study.                      |



| Protein S                               | Decreased               | Decreased               | A significant decrease in protein S levels was observed with a gestodene-containing COC. Reduced protein S occurred at 18 months of gestodene use in a long-term study.  Levonorgestrel has been shown to have an antagonistic effect on the EE-induced reduction of protein S.  [10] |
|-----------------------------------------|-------------------------|-------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Activated Protein C<br>(APC) Resistance | Acquired APC resistance | Acquired APC resistance | Acquired APC resistance is more pronounced in users of gestodene- containing OCs compared to levonorgestrel- containing OCs.[4][5]                                                                                                                                                    |

Table 3: Effects on the Fibrinolytic System



| Hemostatic<br>Variable                       | Gestodene-<br>containing COCs             | Levonorgestrel-<br>containing COCs      | Key Findings &<br>Citations                                                                                                                                                                         |
|----------------------------------------------|-------------------------------------------|-----------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Plasminogen                                  | Increased                                 | Increased                               | Significant increases in plasminogen were observed with triphasic formulations of both gestodene and levonorgestrel.[1]                                                                             |
| Tissue Plasminogen<br>Activator (t-PA)       | Enhanced activity,<br>decreased antigen   | Enhanced activity,<br>decreased antigen | Enhanced t-PA activity was seen for 6 months with both OCs.[9] Decreased t- PA antigen was observed at 18 months with both.[9]                                                                      |
| Plasminogen Activator<br>Inhibitor-1 (PAI-1) | Decreased                                 | Decreased                               | PAI-1 levels were significantly decreased with a levonorgestrel-containing OC.[9] With a gestodene-containing OC, the decrease was seen at specific time points.[9]                                 |
| D-dimer                                      | No significant change<br>or raised levels | Raised levels                           | No significant changes were found in one study with a gestodene-containing COC. Raised D-dimer levels were observed for 12 months with gestodene and 6 months with levonorgestrel in another study. |



## **Experimental Protocols**

The methodologies employed in the cited studies are crucial for interpreting the data. Below are detailed protocols from key comparative experiments.

## Protocol 1: Comparative Study of Triphasic Gestodene/EE vs. Triphasic Levonorgestrel/EE

- Study Design: A randomized controlled trial involving 120 healthy women.[1]
- Participants: Healthy women randomly allocated to receive either a triphasic gestodene/ethinyl estradiol combination or a triphasic levonorgestrel/ethinyl estradiol combination.[1]
- Intervention:
  - Group 1: Triphasic gestodene/ethinyl estradiol.
  - Group 2: Triphasic levonorgestrel/ethinyl estradiol.
- Data Collection: Serial blood samples were collected to assess the coagulation system.
- Hemostatic Assays:
  - Coagulation Factors: Factor VII, Factor X, and Fibrinogen were measured.
  - Coagulation Inhibitors: Antithrombin III and Anti-Xa were assessed.
  - Fibrinolytic System: Plasminogen and overall fibrinolytic activity were measured.
  - Platelet Function: Platelet aggregation was evaluated.[1]

## Protocol 2: Long-term (2-year) Study of Gestodene/EE vs. Levonorgestrel/EE

Study Design: A randomized controlled trial involving 67 healthy women.



- Participants: Healthy women randomly assigned to receive either a gestodene-containing
   OC (Gynera) or a levonorgestrel-containing OC (Microgynon 30).[9]
- Intervention:
  - Group 1: Gestodene (75 μg) + Ethinyl Estradiol (30 μg).
  - Group 2: Levonorgestrel (150 μg) + Ethinyl Estradiol (30 μg).
- Data Collection: Blood samples were taken before treatment and at 3, 6, 12, 18, and 24 months of use, and 3 months after discontinuation.
- Hemostatic Assays:
  - Screening Tests: Prothrombin Time (PT), Activated Partial Thromboplastin Time (APTT).
  - Coagulation Factors: Fibrinogen, Factor VII.
  - Coagulation Inhibitors: Antithrombin III (ATIII), Protein C, Protein S.
  - Fibrinolytic System: D-dimer, tissue plasminogen activator (t-PA) activity and antigen, urokinase-like plasminogen activator (u-PA) activity and antigen, plasminogen, plasminogen activator inhibitor-1 (PAI-1).
  - Platelet and Endothelial Function: Platelet count, von Willebrand factor (vWF), betathromboglobulin (β-TG).
  - Thrombin Generation Markers: Thrombin-antithrombin (TAT) complex, Prothrombin fragment 1+2 (F1+2).
  - APC Resistance: Assessed in all subjects.[9]

## **Mandatory Visualization**

The following diagrams illustrate the experimental workflow for a typical comparative study and the general impact of COCs on the hemostatic system.





Click to download full resolution via product page



Caption: Experimental workflow for a randomized controlled trial comparing two oral contraceptives.



#### Click to download full resolution via product page

Caption: General impact of combined oral contraceptives on the hemostatic system.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Blood coagulation with a combination pill containing gestodene and ethinyl estradiol -PubMed [pubmed.ncbi.nlm.nih.gov]

### Validation & Comparative





- 2. Effects on hemostatic variables of desogestrel- and gestodene-containing oral contraceptives in comparison with levonorgestrel-containing oral contraceptives: a review PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Risk of venous thromboembolism from oral contraceptives containing gestodene and desogestrel versus levonorgestrel: a meta-analysis and formal sensitivity analysis -Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Oral contraceptives, thrombosis and haemostasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes of hemostatic variables during oral contraceptive use PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative studies of 30 micrograms ethinyl estradiol combined with gestodene and desogestrel on blood coagulation, fibrinolysis, and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of two triphasic oral contraceptives containing ethinylestradiol plus levonorgestrel or gestodene on blood coagulation and fibrinolysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects on coagulation of levonorgestrel- and desogestrel-containing low dose oral contraceptives: a cross-over study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects on hemostasis after two-year use of low dose combined oral contraceptives with gestodene or levonorgestrel PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of four oral contraceptives on hemostatic parameters PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Gestodene and Levonorgestrel on Hemostatic Variables]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671452#comparative-analysis-of-gestodene-and-levonorgestrel-on-hemostatic-variables]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com